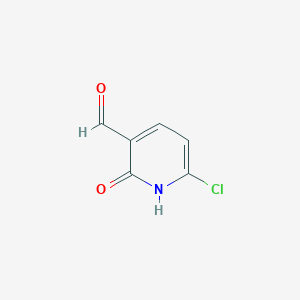

6-Chloro-2-hydroxynicotinaldehyde

説明

The chlorine and hydroxyl substituents confer distinct electronic and steric properties, influencing reactivity and interactions in catalytic or biological systems.

特性

分子式 |

C6H4ClNO2 |

|---|---|

分子量 |

157.55 g/mol |

IUPAC名 |

6-chloro-2-oxo-1H-pyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H,8,10) |

InChIキー |

CKOYIJONPYOQKM-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=O)NC(=C1)Cl)C=O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The comparison focuses on nicotinic acid derivatives and substituted pyridinecarboxaldehydes, emphasizing functional group variations and their impact on physicochemical properties and reactivity.

Structural and Functional Group Comparisons

6-Chloro-2-hydroxynicotinaldehyde vs. Nicotinic Acid Hydrochloride (CAS 636-79-3):

Nicotinic acid hydrochloride lacks the aldehyde and hydroxyl groups but shares the pyridine core and chlorine substitution. The hydrochloride salt enhances solubility in polar solvents, whereas the aldehyde group in 6-chloro-2-hydroxynicotinaldehyde increases electrophilicity, making it more reactive in condensation reactions (e.g., forming Schiff bases) .- 6-Chloro-2-hydroxynicotinaldehyde vs. Chlorine substitution in the former compound may also enhance stability against oxidation.

6-Chloro-2-hydroxynicotinaldehyde vs. 5-Chloronicotinaldehyde:

Positional isomerism (chlorine at 5- vs. 6-position) alters electronic distribution. The 6-chloro derivative likely exhibits stronger intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, affecting tautomerism and crystal packing.

Physicochemical Properties (Hypothetical Table)

| Property | 6-Chloro-2-hydroxynicotinaldehyde | Nicotinic Acid Hydrochloride | 2-Hydroxynicotinaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | ~173.56 (calculated) | 179.57 | ~139.12 |

| Solubility in Water | Low (polar aprotic solvents) | High | Moderate |

| Melting Point (°C) | ~120–125 (estimated) | 254–256 | ~90–95 (estimated) |

| pKa (hydroxyl group) | ~8.5–9.0 | N/A | ~7.5–8.0 |

Research Findings and Reactivity

Synthetic Applications:

The aldehyde group in 6-chloro-2-hydroxynicotinaldehyde facilitates cross-coupling reactions, as demonstrated in studies of related pyridinecarboxaldehydes. For example, Suzuki-Miyaura coupling with aryl boronic acids could yield biaryl derivatives, though chlorine substitution may require optimized catalysts .Biological Relevance:

Chlorinated pyridine derivatives often exhibit enhanced antimicrobial or enzyme inhibitory activity. The hydroxyl and aldehyde groups may enable chelation with metal ions, a feature explored in metalloenzyme inhibitor design.

Limitations and Data Gaps

Structural inferences are drawn from nicotinic acid derivatives and substituted pyridinecarboxaldehydes. Experimental validation of properties and reactivity is recommended.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。